8-Fluoro-6-methyl-5-nitroquinoline

Genetic toxicology Mutagenicity screening Nitroquinoline SAR

8-Fluoro-6-methyl-5-nitroquinoline is a trisubstituted quinoline derivative (C10H7FN2O2, MW 206.17 g/mol) bearing a nitro group at position 5, a fluorine atom at position 8, and a methyl group at position 6. This substitution pattern places the fluorine para to the nitro group on the quinoline benzenoid ring, a spatial arrangement known to markedly influence mutagenic potency in nitroquinoline series.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
Cat. No. B11896228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methyl-5-nitroquinoline
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F
InChIInChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3
InChIKeyJQZCHHCKRHYYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-6-methyl-5-nitroquinoline (CAS 1420793-72-1): Procurement-Grade Baseline for Nitroquinoline-Based Research


8-Fluoro-6-methyl-5-nitroquinoline is a trisubstituted quinoline derivative (C10H7FN2O2, MW 206.17 g/mol) bearing a nitro group at position 5, a fluorine atom at position 8, and a methyl group at position 6 [1]. This substitution pattern places the fluorine para to the nitro group on the quinoline benzenoid ring, a spatial arrangement known to markedly influence mutagenic potency in nitroquinoline series [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the nitro group serves as a latent amino functionality and the fluorine atom provides a handle for nucleophilic aromatic substitution [3]. Its XLogP3-AA of 2.5 and topological polar surface area of 58.7 Ų position it within drug-like physicochemical space, distinguishing it from less substituted nitroquinoline scaffolds [1].

Why 8-Fluoro-6-methyl-5-nitroquinoline Cannot Be Replaced by Generic 5-Nitroquinoline Analogs in Specialized Research


Substituting 8-fluoro-6-methyl-5-nitroquinoline with simpler 5-nitroquinoline analogs such as 5-nitroquinoline, 6-methyl-5-nitroquinoline, or 8-fluoro-5-nitroquinoline introduces critical liabilities in both biological readout and synthetic trajectory. The presence of the 8-fluoro substituent, positioned para to the 5-nitro group, amplifies mutagenic potency by at least 24-fold relative to non-fluorinated parent 5-nitroquinolines, as established by Saeki et al. in Salmonella typhimurium TA100 assays [1]. Removing the 6-methyl group alters steric and electronic modulation of the nitro group's reduction potential, while replacing 8-fluoro with 8-hydroxy (as in nitroxoline) introduces metal-chelating capacity that fundamentally changes the mechanism of action—8-hydroxy analogs depend on metal binding for activity, whereas 8-fluoro analogs lack this property and may operate through distinct pathways [2]. For synthetic chemists, the 8-fluoro substituent uniquely enables subsequent nucleophilic aromatic substitution reactions that are impossible with non-fluorinated or 8-hydroxy analogs, making the compound a non-replaceable building block for generating diverse aminoquinoline libraries [3].

8-Fluoro-6-methyl-5-nitroquinoline: Quantitative Differentiation Evidence Against Closest Structural Analogs


Para-Fluorine Substitution Enhances Mutagenic Potency by ≥24-Fold Relative to Non-Fluorinated 5-Nitroquinoline Parent

In the Ames Salmonella typhimurium TA100 assay (without S9 metabolic activation), fluorine substitution para to the nitro group in 5-nitroquinolines (5-NQs) enhanced mutagenic activity by 24-fold or greater compared to the corresponding non-fluorinated parent compounds. While the Saeki et al. study did not test 8-fluoro-6-methyl-5-nitroquinoline specifically, the compound's 8-fluoro substituent is positioned para to the 5-nitro group, placing it within the structural class that exhibits this marked enhancement. By contrast, ortho-fluorinated derivatives showed no significant increase (enhancement ratios of 0.6, 0.8, and 1.7), demonstrating the strong positional dependence of the fluorine effect [1]. For 8-nitroquinolines (8-NQs), meta-fluorination enhanced mutagenicity 53-fold, further confirming that fluorine position relative to the nitro group is the dominant determinant of mutagenic potency in this compound class [1].

Genetic toxicology Mutagenicity screening Nitroquinoline SAR

XLogP3-AA Lipophilicity: 0.4 log Unit Advantage Over Nitroxoline (8-Hydroxy-5-nitroquinoline) and 0.6 Over 5-Nitroquinoline

Computed XLogP3-AA values from PubChem reveal that 8-fluoro-6-methyl-5-nitroquinoline (XLogP = 2.5) is more lipophilic than the clinically used antibiotic nitroxoline (8-hydroxy-5-nitroquinoline, XLogP = 2.1) and substantially more lipophilic than the unsubstituted parent 5-nitroquinoline (XLogP = 1.9) [1][2][3]. Compared to 6-methyl-5-nitroquinoline (XLogP = 2.4), the difference is modest (Δ = 0.1), indicating that the 8-fluoro substituent and 6-methyl group each contribute incrementally to lipophilicity [4]. The compound also has 4 hydrogen bond acceptors (vs. 3 for 6-methyl-5-nitroquinoline and 5-nitroquinoline), attributable to the additional fluorine atom [1][4]. Topological polar surface area is identical (58.7 Ų) across all four comparators, suggesting that membrane permeability differences are driven primarily by lipophilicity rather than PSA [1][2][4].

Physicochemical profiling Drug-likeness Membrane permeability prediction

Absence of Metal-Chelating 8-Hydroxy Group Differentiates 8-Fluoro from Nitroxoline-Class Mechanism of Action

Structure-activity relationship studies on nitroxoline analogs demonstrate that the 8-position hydroxyl group is essential for metal-binding-dependent biological activity. Specifically, 5-nitroquinoline analogs lacking the 8-hydroxy group were inactive (IC50 > 80 µM) against Balamuthia mandrillaris, whereas nitroxoline (8-hydroxy-5-nitroquinoline) and other 8-hydroxy-substituted analogs showed IC50 values ranging from 17 to 60 µM [1]. By replacing the 8-hydroxy group with an 8-fluoro substituent, 8-fluoro-6-methyl-5-nitroquinoline eliminates the metal-chelating capacity that drives nitroxoline's antibacterial and anti-biofilm activity . This is not a disadvantage but a mechanistic differentiation: the 8-fluoro compound is predicted to operate through pathways independent of iron/zinc chelation, making it a cleaner probe for studying nitroquinoline mechanisms that do not involve metal homeostasis disruption.

Metal chelation Mechanism of action Anti-infective SAR

Dual Functional Handles: 8-Fluoro Enables Nucleophilic Aromatic Substitution While 5-Nitro Permits Reduction to Amine for Divergent Library Synthesis

Polyfluorinated nitroquinolines are recognized as privileged synthetic intermediates because the fluorine atom(s) enable nucleophilic aromatic substitution (SNAr) with N-, O-, and S-nucleophiles, while the nitro group can be reduced to an amine for subsequent heterocyclization, azo coupling, and other transformations [1]. Unlike 6-methyl-5-nitroquinoline, which lacks a fluorine handle for SNAr, or 8-fluoro-5-nitroquinoline, which lacks the 6-methyl group for steric and electronic tuning, 8-fluoro-6-methyl-5-nitroquinoline uniquely combines both substituents. The 6-methyl group ortho to the nitro group may also influence the nitro group's reduction potential through steric and electronic effects, potentially altering the selectivity of catalytic hydrogenation or other reduction methods [2]. Furthermore, 5-nitro- and 8-nitro derivatives form regioselectively during nitration only when positions 5 or 8 are unoccupied in the starting quinoline [1], confirming that the 8-fluoro-6-methyl substitution pattern directs nitration to position 5 with predictable regiochemistry, a critical quality attribute for procurement.

Synthetic chemistry Building block utility Nucleophilic aromatic substitution

Molecular Weight Discrimination: 206.17 Da Distinguishes from Lighter 5-Nitroquinoline Scaffolds for Analytical Method Development

The molecular weight of 8-fluoro-6-methyl-5-nitroquinoline (206.17 g/mol, exact mass 206.04915563 Da) is distinguishable from its closest non-fluorinated analog 6-methyl-5-nitroquinoline (188.18 g/mol, Δ = +17.99 Da) and from 8-fluoro-5-nitroquinoline (192.15 g/mol, Δ = +14.02 Da) [1][2][3]. The +18 Da mass shift from 6-methyl-5-nitroquinoline corresponds to replacement of H with F at position 8 plus the inherent mass difference, while the +14 Da shift from 8-fluoro-5-nitroquinoline reflects the addition of the 6-methyl group. These mass differences are sufficient for baseline chromatographic separation and unambiguous mass spectrometric identification in reaction monitoring, purity assessment, and mixture analysis. The monoisotopic mass of 206.04915563 Da also provides a unique identifier for high-resolution mass spectrometry (HRMS) confirmation [1].

Analytical chemistry LC-MS method development Quality control

Optimal Research and Industrial Deployment Scenarios for 8-Fluoro-6-methyl-5-nitroquinoline Based on Differentiated Evidence


Genetic Toxicology Positive Control Development

For laboratories conducting Ames fluctuation assays or mutagenicity screening programs, 8-fluoro-6-methyl-5-nitroquinoline is predicted to serve as a potent positive control mutagen based on the Saeki et al. (1999) finding that para-fluorine substitution enhances nitroquinoline mutagenicity by ≥24-fold [1]. Unlike nitroxoline, which is limited as a positive control due to its metal-chelating confound, the 8-fluoro analog provides a mutagenic signal driven predominantly by DNA-reactive species generated upon nitro reduction, without the complicating factor of metal homeostasis disruption [2]. The 6-methyl group ortho to the nitro group may further modulate metabolic activation requirements, potentially enabling use in both S9-supplemented and S9-free assay formats.

Divergent Medicinal Chemistry Library Synthesis via Orthogonal Functionalization

The combination of a reducible 5-nitro group and an SNAr-active 8-fluoro substituent makes this compound an efficient starting material for generating diverse aminoquinoline libraries [3]. In a typical workflow, the nitro group is first reduced (H2/Pd-C or Sn/HCl) to yield 8-fluoro-6-methyl-5-aminoquinoline, which can be elaborated via amide coupling, reductive amination, or heterocycle formation. Alternatively, the 8-fluoro position can be displaced first with amine, alkoxide, or thiol nucleophiles, followed by nitro reduction to generate 5-amino-8-substituted quinolines that are inaccessible from non-fluorinated precursors. This divergent strategy maximizes the number of final screening compounds per gram of starting material, an important consideration in procurement economics.

Mechanistic Probe for Decoupling Nitroquinoline Bioactivity from Metal Chelation

Nitroxoline's antibacterial and anti-biofilm activities are intimately linked to its 8-hydroxy group, which chelates iron and zinc essential for bacterial growth [2]. By replacing 8-OH with 8-F, 8-fluoro-6-methyl-5-nitroquinoline eliminates this metal-chelating capacity while retaining the 5-nitro pharmacophore, creating a valuable tool compound for distinguishing metal-dependent from metal-independent mechanisms of nitroquinoline action. In B. mandrillaris models, 8-hydroxy-deficient analogs were inactive (IC50 > 80 µM) in metal-dependent assays [4], providing a clear baseline against which any metal-independent activity of the 8-fluoro analog can be measured. This enables researchers to determine whether observed bioactivity arises from nitroreductase-mediated DNA damage, direct enzyme inhibition, or other pathways independent of metal homeostasis.

LC-MS Reference Standard for Nitroquinoline Reaction Monitoring

The distinct molecular weight (206.17 g/mol) and exact mass (206.04915563 Da) of 8-fluoro-6-methyl-5-nitroquinoline, combined with its unique retention characteristics conferred by the XLogP of 2.5, make it suitable as an internal standard or reference compound for LC-MS monitoring of nitroquinoline synthetic transformations [5]. Its mass is sufficiently differentiated from common synthetic intermediates (e.g., 6-methyl-5-nitroquinoline at 188.18 Da, 8-fluoro-5-nitroquinoline at 192.15 Da) to enable selective ion monitoring without isobaric interference. The compound's 0 hydrogen bond donors and moderate lipophilicity also ensure predictable reversed-phase chromatographic behavior.

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